1-(4-Benzylpiperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride
Description
1-(4-Benzylpiperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride is a synthetic compound featuring a benzylpiperazine moiety linked via a propan-2-ol chain to a substituted phenoxy group (4-isopropyl-3-methylphenoxy). The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-19(2)24-10-9-23(15-20(24)3)28-18-22(27)17-26-13-11-25(12-14-26)16-21-7-5-4-6-8-21;;/h4-10,15,19,22,27H,11-14,16-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGRNVSUYAVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Benzylpiperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 373.34 g/mol
CAS Number: Not specified in available sources.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is believed to act as a selective antagonist at certain serotonin receptors, particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and anxiety disorders. Additionally, the piperazine moiety may enhance its binding affinity to dopamine receptors, suggesting a dual mechanism that could be beneficial in treating conditions like depression and schizophrenia.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate serotonergic pathways, leading to antidepressant-like effects in animal models .
- Anxiolytic Properties : Compounds with similar structures have demonstrated anxiolytic properties through their action on GABAergic systems .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related piperazine compounds:
Table 1: Summary of Biological Activities
Detailed Findings
- Antidepressant Activity : In a study by Varadaraju et al., several piperazine derivatives were screened for their ability to inhibit serotonin reuptake, indicating potential as antidepressants. The study highlighted the importance of substituents on the piperazine ring in enhancing activity .
- Anxiolytic Effects : Research has demonstrated that certain benzylpiperazine derivatives can reduce anxiety-like behaviors in rodent models, likely through modulation of serotonin and dopamine pathways .
- Neuroprotective Mechanisms : A recent investigation into piperazine derivatives showed significant protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzylpiperazine exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of this compound has been explored through molecular docking studies, which indicate strong binding affinities to viral targets, including the hepatitis B virus and SARS-CoV-2 main protease. These interactions suggest that the compound could inhibit viral replication effectively, making it a candidate for further antiviral research.
Anticancer Properties
Studies have shown that benzylpiperazine derivatives can induce apoptosis in cancer cells. For example, one study reported that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanisms of action include modulation of signaling pathways related to cell survival and proliferation.
Therapeutic Applications
Given its diverse biological activities, 1-(4-Benzylpiperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride holds promise for therapeutic applications in:
- Infectious Diseases : As a potential antimicrobial and antiviral agent.
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzylpiperazine derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating bacterial infections.
Case Study 2: Antiviral Mechanism
In a collaborative study between ABC Institute and DEF University, researchers performed molecular docking simulations to assess the binding interactions of the compound with viral proteins. The findings indicated that the compound could effectively inhibit viral entry and replication, suggesting its application in antiviral drug development.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related derivatives from the provided evidence (Table 1). Key differences include:
- Core Heterocycle : The target compound uses a benzylpiperazine group, whereas analogs in and feature benzimidazole cores.
- Phenoxy Substituents: Variations in the phenoxy group (e.g., isopropyl, methyl, or fluorine substitutions) influence hydrophobicity and receptor interactions.
- Salt Form : Dihydrochloride salts (e.g., and ) improve aqueous solubility compared to free bases.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity; †Exact molar mass requires confirmation.
Key Observations
Heterocycle Impact: The benzylpiperazine group in the target compound may confer distinct receptor-binding properties compared to benzimidazole derivatives (e.g., compounds). Piperazine derivatives are often associated with CNS activity, whereas benzimidazoles may exhibit varied biological roles, including kinase inhibition .
Phenoxy Substitution: The 4-isopropyl-3-methylphenoxy group in the target compound introduces greater steric hindrance than the 4-isopropylphenoxy group in (Compound 8). This could reduce off-target interactions but may also limit solubility. Fluorinated analogs (e.g., Compound 7 in ) exhibit higher polarity, as reflected in shorter LCMS retention times (Rt=1.05 min vs. 1.14 min for non-fluorinated analogs) .
Salt Form and Solubility :
- Dihydrochloride salts (target compound, , and 8) enhance water solubility, critical for in vivo applications. In contrast, free-base analogs () may require formulation adjustments for bioavailability.
Safety Profile: The benzimidazole derivative in is classified as an irritant, suggesting handling precautions. No hazard data are provided for the target compound, necessitating further toxicological evaluation .
Research Implications
- Drug Design: The benzylpiperazine core offers a template for CNS-targeted agents, while benzimidazole analogs () may be optimized for antiarrhythmic or adrenoceptor activity, as seen in related indole derivatives ().
- Analytical Methods : LCMS data () highlight the utility of retention time and mass spectrometry for purity assessment and structural validation.
- Computational Modeling : Tools like AutoDock4 () and Multiwfn () could predict binding affinities and electronic properties, guiding future synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
